molecular formula C30H50O2 B14634497 4-Methylcholest-4-en-3-yl acetate CAS No. 53084-82-5

4-Methylcholest-4-en-3-yl acetate

Cat. No.: B14634497
CAS No.: 53084-82-5
M. Wt: 442.7 g/mol
InChI Key: VWSVBIDALISGLC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylcholest-4-en-3-yl acetate typically involves the esterification of 4-Methylcholest-4-en-3-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methylcholest-4-en-3-yl acetate can undergo several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-Methylcholest-4-en-3-ol and acetic acid.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the steroid ring structure.

    Reduction: Reduction reactions can be used to modify the double bond in the steroid ring.

    Substitution: Various nucleophilic substitution reactions can be carried out on the acetate group or the steroid backbone.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 4-Methylcholest-4-en-3-ol and acetic acid.

    Oxidation: Various oxidized derivatives depending on the conditions and reagents used.

    Reduction: Reduced forms of the steroid, potentially altering the double bond.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

4-Methylcholest-4-en-3-yl acetate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of other complex steroids and as a reagent in organic synthesis.

    Biology: Studied for its role in cell membrane structure and function due to its similarity to cholesterol.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for the synthesis of steroid hormones.

    Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 4-Methylcholest-4-en-3-yl acetate involves its interaction with cellular membranes and steroid receptors. The acetate group can be hydrolyzed to release 4-Methylcholest-4-en-3-ol, which can then interact with various molecular targets. These interactions can influence membrane fluidity, signal transduction pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: The parent compound, which is a key component of cell membranes and a precursor for steroid hormones.

    4-Methylcholest-4-en-3-ol: The alcohol form of the compound, which can be esterified to form 4-Methylcholest-4-en-3-yl acetate.

    Cholesteryl acetate: Another ester derivative of cholesterol, differing by the position of the methyl group.

Uniqueness

This compound is unique due to the presence of the methyl group at the 4th position, which can influence its biological activity and interactions compared to other similar compounds. This structural variation can result in different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research and development.

Properties

CAS No.

53084-82-5

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

[4,10,13-trimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C30H50O2/c1-19(2)9-8-10-20(3)24-13-14-26-23-11-12-25-21(4)28(32-22(5)31)16-18-30(25,7)27(23)15-17-29(24,26)6/h19-20,23-24,26-28H,8-18H2,1-7H3

InChI Key

VWSVBIDALISGLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC3C4CCC(C4(CCC3C2(CCC1OC(=O)C)C)C)C(C)CCCC(C)C

Origin of Product

United States

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